Journal Name:Journal of Drug Targeting
Journal ISSN:1061-186X
IF:5.016
Journal Website:http://www.tandfonline.com/toc/idrt20/current
Year of Origin:1993
Publisher:Informa Healthcare
Number of Articles Per Year:86
Publishing Cycle:Bimonthly
OA or Not:Not
Poly(N-acryloyl glycinamide) conducted “thermo-schizophrenic” graphene oxide membrane
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.eurpolymj.2023.112274
A poly(N-acryloyl glycinamide) (PNAGA) conducted smart graphene oxide (GO) membrane was fabricated, which exhibits a unique “thermo-schizophrenic” phenomenon. The combination of supramolecular interactions at different temperatures and confined nano-channels was considered to arouse such new properties. The aggregation of PNAGA fragments, homogeneously polymer distribution, and chain stretching based on supramolecular interactions at different temperatures, cause the “thermo-schizophrenic” feature. The limited size of the nano-channel constructed by GO also contributed to this newfangled adjustable superfluid phenomenon. Overall, this work provides a substantial and definitive complementarity to the unique application of PNAGA at different temperatures. It induces a way to prove the significance and specialty of the confined spacing in designing the 2D-nanofiltration membrane. This strategy also gives valuable guidance for designing smarter materials using a single homopolymer.
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Hydrogelation of polypeptide-poly(ethylene glycol)-polypeptide amphiphilic triblock copolymers using L-cysteine derivatives
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.eurpolymj.2023.112294
The hydrogelation of amphiphilic triblock copolymers based on the poly(ethylene glycol) (PEG) and the sheet-like polypeptides was studied in this report. The triblock copolymers were synthesized by ring-opening polymerization (ROP) method using PEG-diamine with two different molecular weights as the hydrophilic initiators and polypeptides of two L-cysteine derivatives (S-methyl-L-cysteine and S-benzyl-L-cysteine) as the sheet-like, hydrophobic segments. The experimental data revealed that the polymer chain length, block ratio, and functional group on the side chain would dictate the amphiphilic balance and non-covalent interactions between the polymer chains, which consequently influence the hydrogelation of triblock copolymers and their hydrogel mechanical properties. The sheet-like poly(S-benzyl-L-cysteine) (PBLC) was found to be a good hydrogelator whilst the samples containing poly(S-methyl-L-cysteine) (PMLC) could not form hydrogels with polymer concentrations below 10 wt%. This study highlighted these amphiphilic triblock copolymers synthesizing by tethering sheet-like, hydrophobic polypeptide segments on both ends of a hydrophilic polymer could be an effective strategy for preparing hydrogels with tunable properties.
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Microfluidic Fabrication Using Cyclic Olefin Copolymer and Hydrocarbon Solvents
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.eurpolymj.2023.112329
Cyclic olefin copolymer (COC) is a promising material in microfluidic applications due to their unique physical, chemical, and optical properties. This study implements a new and versatile fabrication process to fabricate COC microchannels, combining the fabrication and bonding processes in a single step, taking advantage of COCs’ swelling behavior in linear non-polar hydrocarbon solvents and their chemical compatibility with photolithography. Dodecane was selected as the hydrocarbon solvent based on the degree of swelling and Flory-Huggins interaction parameter, which resulted in the highest degree of swelling and affinity to COC. The effect of dodecane immersion time on the COC microchannel height was investigated, achieving a maximum average height of 50 ± 3 µm after 180 minutes. Bonding quality was quantified by a leakage test (maximum flow rate of 1730 ± 205 µL/min (Re = 237)), and a tensile test (800 ± 90 kPa). Furthermore, the effectiveness of the implemented process was demonstrated through the successful execution of three highly diverse microfluidic applications. These applications included a serpentine microchannel featuring semicircular obstacles that facilitated passive mixing, pinched flow fractionation which enabled the separation of a system of three different sizes of microparticles, and droplet microfluidics that allowed for the efficient generation of water in oil droplets.
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Ligninsulfonate-based hydrogel films for ion sensing
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.eurpolymj.2023.112317
The manufacturing of sensors based on sustainable and renewable materials is becoming increasingly important to achieve independence from fossil raw materials. It is known that hydrogels based on lignin, the polyphenolic biopolymer in lignocellulosic biomass, are able to react to environmental influences such as pH value, temperature or ion concentration. This effect can be used for sensor applications. For this purpose, ligninsulfonate hydrogel was simultaneously generated and bound to glass surfaces via a two-step synthesis. First, the etched oxide substrates were silanized using (3-acryloxypropyl)methyldimethoxysilane (APMDMS). Thereafter, the hydrogel was bound to the surface via a radical polymerization process. Here, the lignosulfonate solution, which included the crosslinker polyethyleneglycoldiacrylate (PEGDA) and ascorbic acid, was applied directly to the functionalized surface.The functionalized surface was analyzed using XPS, AFM, SEM, ATR-IR, profilometer, contact angle, and QCM. The layer thickness was found to vary between 1.8–8.6 µm as a function of the amount of precursor lignin solution applied. The porous structure exhibited pore sizes of 4–6 µm.For the sensor tests, solutions of sodium(I) and magnesium(II) salts at different concentrations were used. The hydrogels reacted with shrinking and swelling processes, depending on the selected cation and its concentration. This effect was reproducible over several cycles and the initial state could be reestablished at the end of the tests.
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Synthesis of water-soluble NIR macro-photocatalysts from polymerizable zinc phthalocyanine
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.eurpolymj.2023.112313
To improve the solubility and recyclability of the NIR photocatalyst, two synthetic strategies, namely “living” polymers with permanent NIR photocatalyst by reversible addition-fragmentation chain transfer (RAFT) polymerization and “non-living” polymers with recyclable NIR macro-photocatalyst (macro-PC) by conventional radical polymerization, were developed by copolymerization of hydrophilic and polymerizable zinc phthalocyanine (ZnTAPc-MAm or ZnTAPc-Am) monomers. The resultant macro-PCs from RAFT polymerization were endowed with permanent NIR photocatalysis due to the attachment of zinc phthalocyanine moieties, and the features of both “living” and permanent NIR photocatalyst of the “living” macro-PCs were verified by much simple multiple chain extensions via RAFT polymerization in water (only involved in “living” polymers and fresh monomer) under irradiation with NIR LED light (λmax = 730 nm) at room temperature. In addition, the resultant water-soluble “non-living” macro-PCs from conventional radical polymerization were endowed with only NIR photocatalysis property but they could be easily recycled just by centrifugation, which facilitates to synthesize tailored polymers by recyclable PCs under NIR irradiation.
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Emerging trends in development and application of 3D printed nanocomposite polymers for sustainable environmental solutions
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.eurpolymj.2023.112298
Additive manufacturing (AM) technology has revolutionized the way we produce three-dimensional (3D) objects, enabling the creation of intricate, custom designs with distinctive features in a significantly reduced timeframe. Compared to conventional manufacturing methods, 3D printing technology provides numerous benefits such as increased material efficiency, improved profitability, greater design flexibility, and enhanced mass production efficiency. In addition, the benefits that make 3D printing attractive include reduced consumption of raw materials, streamlined processes through automation, minimal post-processing requirements, and energy efficiency. However, it is worth noting that commercially available printers are currently limited in terms of the range of materials and their properties that can be used. Therefore, the primary focus of future research should be on developing innovative 3D printable materials and advanced AM processes that are compatible with a wider range of materials. Extensive research has been carried out to develop 3D printable polymer composite materials, which are crucial in the AM process. These polymeric materials hold significant importance in a wide range of applications, including industrial, biomedical, and environmental sectors. The high demand for 3D printed polymers further emphasizes their essential role in fulfilling the diverse requirements of various industries. This article provides an overview of the opportunities and obstacles involved in the selection and creation of novel composite materials infused with nanofillers that are appropriate for 3D printing methods. Moreover, the review thoroughly outlines the possible uses of 3D-printed materials and structures in the field of environmental science, specifically in the areas of wastewater management, gas separation, and the development of batteries.
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Highly swollen ROMP-based gels
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.eurpolymj.2023.112295
The leakage of organic solvent during the transportation and storage is one of the major threats to the environment. Networks/gels acting as the absorbing materials for organic solvents are the most promising solution for the organic solvent pollution. Here, we report the synthesis of highly swollen networks/gels in high yield (≥95%) via ring opening metathesis polymerization (ROMP) using Grubbs’ first generation catalyst/initiator (G1), a crosslinker (1,1′-(methylenedi-4,1-phenylene)bis-exo-7-oxanorbornenecarboximide) and monofunctional monomer/diluent (exo-N-phenyl-7-oxanorbornenecarboximide). The mesh size of the network was varied by keeping the concentration of monomer constant while changing the concentrations of crosslinker and G1 (initiator). The swelling capacity of the network in N,N-dimethylformamide (DMF) solvent increased from 41 to 53 and to 61 with the increase of theoretical mesh size (molar ratio of monomer to crosslinker) from 20 to 40 and to 60, respectively. By further increasing the mesh size from 60 to 80 there was no significant change in swelling capacities (63). Thus, the gel with the mesh size of 60 was selected for swelling capacity analysis in other polar organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform and lithium-ion battery electrolyte solution (1.0 M LiPF6 in ethylene carbonate (EC)/diethyl carbonate (DEC) = 50/50 (v/v)). They showed the decreased swelling capacity value from 61 to 57, 40, 31 and 5, respectively. For a controlled mesh size ROMP-based gel, we observed the highest swelling capacity values to date.
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Preparation and Application of Diacetone-based Functionalized Polymeric Microspheres
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.eurpolymj.2023.112297
Diacetone is widely used to form chelates with various metals. Polymer materials containing acetylacetone have great potential for catalytic reactions, the separation of heavy metals, and luminescent materials. In this report, we chose 2-(acetoacetoxy)ethyl methacrylate (AAEM) as a functional monomer. We synthesised monodisperse polymethylmethacrylate (PMMA) with diacetone on the surface via one-step RAFT-assisted dispersion photopolymerisation using P(AAEM-co-mPEGA) as a stabiliser. This type of functional microsphere can be used for catalysis after the adsorption of TiO2. Using 2-(acetoxy)ethyl methacrylate (AAEM), methyl methacrylate (MMA), and dipropylene glycol diacrylate (DPGDA) as crosslinking agents and the poly(acrylamide N,N-dimethyl) macromolecular RAFT reagent (P(DMA)-TTC) as a stabiliser, we obtained other functional microspheres using diacetone. These microspheres can be further utilised as magnetic microspheres by swelling in DMF and adsorbing iron and ferrous ions. We also evaluated the magnetic content and thermal stability of microspheres with different AAEM and MMA monomer ratios. Polymer microspheres have great potential in various applications owing to their excellent monodispersibility, superparamagnetism, and easy separation. Our study provides a new, simple, and effective method for preparing surface- and internal-functionalized microspheres.
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Thermoplastic translucent film from wood and fatty acids by solvent free esterification: Influence of fatty acid chain length
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.eurpolymj.2023.112276
Transforming wood into thermoplastic material has long been a challenging research topic, nevertheless the application of this technology to the industrial level hampered because of the complex method available. Here, we demonstrate a promising method converting spruce sawdust into thermoplastic material by esterification with various fatty acids of different chain length (4–18 carbon). The esterification was carried out using trifluoroacetic anhydride (TFAA) as a promoter. Weight percentage gain (WPG) of 70% was obtained for the shortest fatty acid used in this study (C4) and increased with the length of fatty acid chain to 271.3% (C18) and ester content were uniformly achieved ranged between 9.10 and 11.27 mmol/gram of wood. Chemical analysis by FTIR and CP/MAS 13C NMR revealed hydroxyl group of esterified wood was replaced by the ester group and alkyl chain. XRD analysis showed decrystallization of cellulose in esterified spruce sawdust. Esterified wood exhibit higher thermal stability observed by TGA and DSC, and presented several softening temperatures observed by TMA. Thermoplastic, translucent, and flexible film were obtained after hot pressing. In contrast with previous research, our study revealed that thermoplastic wood sheet could be obtained by esterification without solvent and at room temperature after only 4 h of reaction.
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Tough and solvent-proof polyamide-hydrazides containing aliphatic and aromatic supramolecular segments
Journal of Drug Targeting ( IF 5.016 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.eurpolymj.2023.112303
Tough polyamides are crucial materials useful in many fields such as water purification and automobiles. Here we present a synergistic strategy to toughen polyamides by mechanistic interplays between aliphatic and aromatic supramolecular segments. The aliphatic monomer of adipic acid dihydrazide (ADH) and the aromatic monomer of 4,4′-oxydianiline (ODA) were subjected to low-temperature solution polycondensation with terephthaloyl chloride to synthesize tough aromatic–aliphatic polyamides in one step. Tailoring the mismatched supramolecular interactions between ADH and ODA segments enabled the precise control on the crystallinity, microphase separation structure and energy dissipation ability of the polymers. By varying the ratio of ADH segments to ODA segments, we obtained the optimal aromatic–aliphatic polyamides with high strength (ultimate engineering stress, 43.3 MPa), high toughness (31.2 MJ m−3) and remarkable solvent resistance due to the reliable supramolecular crosslinks. This synergistic toughening strategy is potentially useful to guide the design and development of strong and tough polymeric materials.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 PHARMACOLOGY & PHARMACY 药学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.60 73 Science Citation Index Science Citation Index Expanded Not
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